

# Theoretical Properties of Substituted Dimethyl-Indazoles: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 5-bromo-1,3-dimethyl-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of substituted dimethyl-indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. By integrating computational and experimental data, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge required to explore and leverage the therapeutic potential of these molecules.

Indazole derivatives, characterized by a fused benzene and pyrazole ring system, are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.<sup>[1][2][3]</sup> The substitution of dimethyl groups on the indazole core can significantly influence the molecule's electronic and steric properties, thereby modulating its biological activity. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-activity relationships (SAR) and predicting the physicochemical properties of these compounds.<sup>[4][5]</sup>

## Theoretical and Computational Insights

Computational studies, primarily employing DFT, have provided valuable insights into the electronic structure, reactivity, and spectroscopic properties of substituted indazoles. These theoretical investigations are crucial for understanding the molecular basis of their biological activity and for the rational design of new, more potent derivatives.

## Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface analysis is a powerful method to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. For instance, in a study on 3-carboxamide indazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to compute the MEP surface. The analysis revealed distinct positive and negative electrostatic potential regions, which are critical for identifying sites of hydrogen bonding and other non-covalent interactions with biological targets.[4]

## Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum-chemical descriptors that determine the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO ( $\Delta E$ ) is an indicator of chemical reactivity and kinetic stability.[5] DFT calculations have been employed to determine the HOMO-LUMO energy gaps for various indazole derivatives. A smaller energy gap generally implies higher reactivity. For a series of 3-carboxamide indazoles, specific derivatives were identified as good electron donors or acceptors based on their FMO analysis, providing insights into their potential reaction mechanisms.[5][6]

## Molecular Docking

Molecular docking simulations are instrumental in predicting the binding modes of ligands within the active sites of proteins. These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, molecular modeling of N2-substituted-indazole-3-acylsulfonamides provided predicted binding modes with MCL-1 and BCL-2 proteins, with calculated Ligand-Fragment Free Energies (LGFES) that were in agreement with experimental binding affinities.[7] Similarly, docking studies of indazole-benzimidazole hybrids identified key amino acid residues essential for hydrogen bonding and other interactions.[2]

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on substituted indazoles, providing a comparative overview of their biological activities and theoretical properties.

Compound ID	Target	Binding Affinity (K <sub>i</sub> , μM)	IC <sub>50</sub> (μM)	Reference
5	MCL-1	2.36	-	[7]
7	MCL-1	1.76	-	[7]
14c	MCL-1	-	-	[7]
14c	BCL-2	-	-	[7]
2f	4T1 cells	-	0.23 - 1.15	[8]
5	PARP-1	-	6.8	[9]
107	EGFR (L858R/T790M)	-	0.07	[10]
121	IDO1	-	0.72	[10]
122	IDO1	-	0.77	[10]
127 (entrectinib)	ALK	-	0.012	[10][11]

Table 1: Biological Activity of Substituted Indazole Derivatives

Compound ID	HOMO (eV)	LUMO (eV)	Energy Gap ( $\Delta E$ , eV)	Method	Reference
8a	-	-	High	DFT/B3LYP/6-311+	<a href="#">[5]</a>
8c	-	-	High	DFT/B3LYP/6-311+	<a href="#">[5]</a>
8s	-	-	High	DFT/B3LYP/6-311+	<a href="#">[5]</a>
8u	Good electron donor	-	-	DFT/B3LYP/6-311+	<a href="#">[5]</a>
8x	Good electron donor	-	-	DFT/B3LYP/6-311+	<a href="#">[5]</a>
8z	Good electron donor	-	-	DFT/B3LYP/6-311+	<a href="#">[5]</a>
8a	-	-	Largest	DFT	<a href="#">[4]</a>
8c	-	-	Largest	DFT	<a href="#">[4]</a>
8s	-	-	Largest	DFT	<a href="#">[4]</a>

Table 2: Theoretical Properties of 3-Carboxamide Indazole Derivatives

Compound ID	Target Protein (PDB ID)	Binding Energy (kcal/mol)	Docking Software	Reference
8v	Renal cancer-related protein (6FEW)	Highest	AutoDock 4	<a href="#">[5]</a> <a href="#">[12]</a>
8w	Renal cancer-related protein (6FEW)	Highest	AutoDock 4	<a href="#">[5]</a> <a href="#">[12]</a>
8y	Renal cancer-related protein (6FEW)	Highest	AutoDock 4	<a href="#">[5]</a> <a href="#">[12]</a>
M1	Beta-ketoacyl-ACP synthase III	-	-	<a href="#">[2]</a>

Table 3: Molecular Docking Results for Indazole Derivatives

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols for the synthesis and characterization of substituted indazoles.

### General Synthesis of 3-Carboxamide Indazole Derivatives

A common method for synthesizing 3-carboxamide indazole derivatives involves an amide coupling reaction.[\[4\]](#)

- Starting Materials: Indazole-3-carboxylic acid and a desired amine.
- Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is typically used (2 equivalents).

- Base: DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base (3 equivalents).
- Solvent: The reaction is carried out in DMF (Dimethylformamide).
- Procedure: The starting materials, coupling reagent, and base are mixed in the solvent and stirred at room temperature.
- Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Purification: The final product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[\[4\]](#)

## Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to confirm the chemical structure. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signal.[\[4\]](#)
- Infrared (IR) Spectroscopy: IR spectra are used to identify the presence of key functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the synthesized compounds.[\[4\]](#)

## In Vivo Administration Protocol for Indazole Derivatives

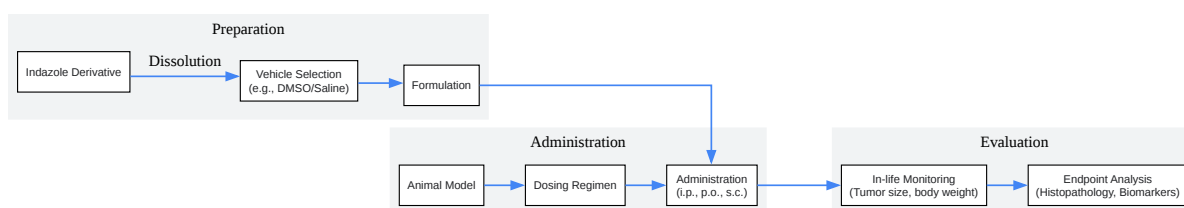
The following is a generalized workflow for the in vivo administration of indazole derivatives in preclinical studies.[\[1\]](#)

- Compound Preparation: The indazole derivative is dissolved in a suitable vehicle. Common vehicles include saline, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or a mixture of Tween 80, ethanol, and saline for poorly soluble compounds.[\[1\]](#)

- **Animal Model Selection:** The choice of animal model is critical and depends on the specific research question.
- **Administration Route:** The compound is administered via a chosen route, such as intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.).<sup>[1]</sup>
- **Dosing:** The dose and frequency of administration are predetermined based on preliminary studies.
- **Monitoring:** Animals are monitored for therapeutic efficacy and any potential toxicity. This may involve measuring tumor volume, assessing behavioral changes, or collecting blood samples for pharmacokinetic analysis.<sup>[1]</sup>
- **Endpoint Analysis:** At the end of the study, animals are euthanized, and tissues may be collected for further analysis, such as histopathology or biomarker analysis.<sup>[1]</sup>

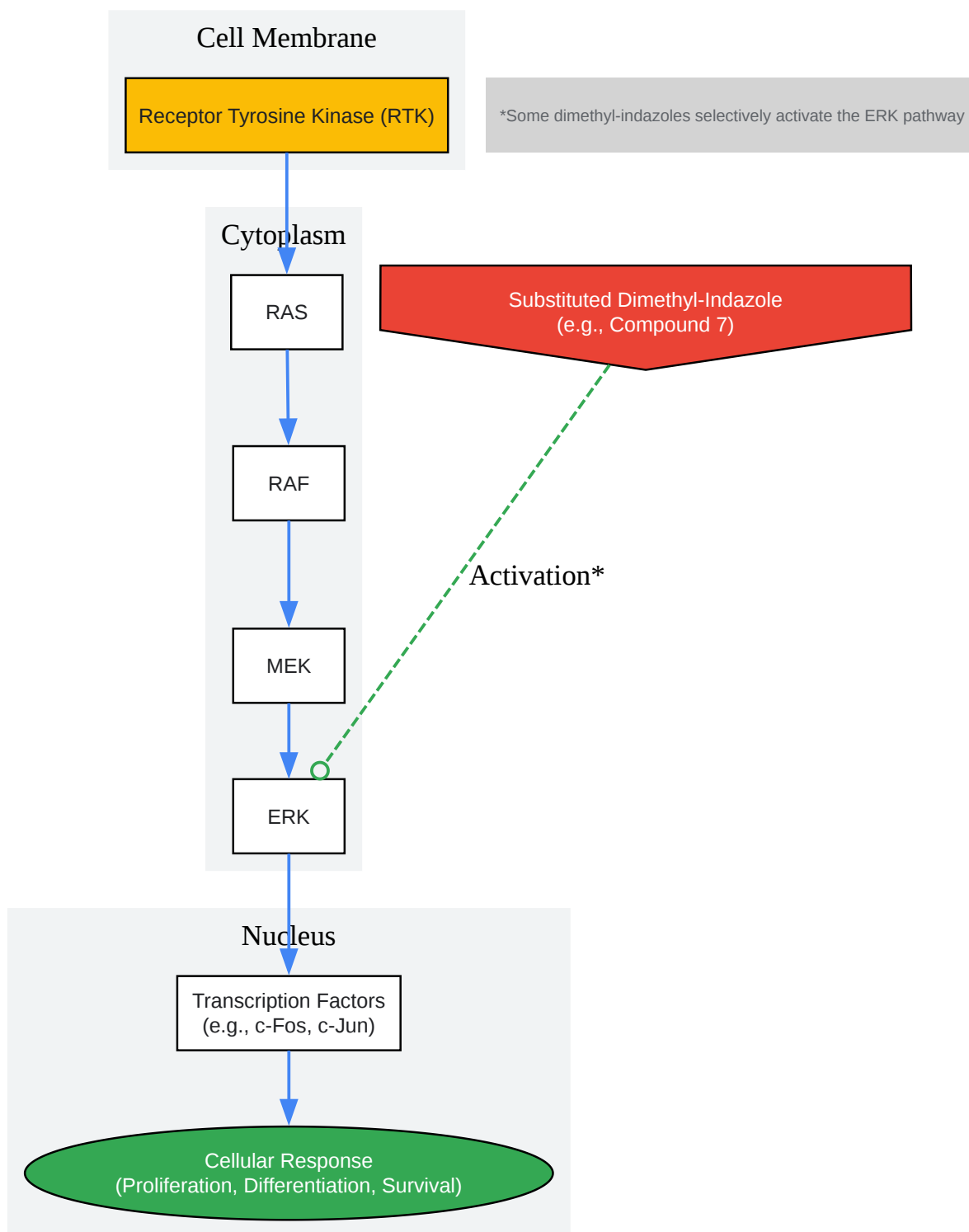
## Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of substituted dimethyl-indazoles.



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General workflow for in vivo administration of test compounds.



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MAPK/ERK signaling pathway and potential modulation by dimethyl-indazoles.

## Conclusion

The theoretical and computational investigation of substituted dimethyl-indazoles plays a pivotal role in modern drug discovery. By providing a deeper understanding of their electronic properties, reactivity, and interactions with biological targets, these methods facilitate the rational design of novel therapeutic agents. This guide has summarized key theoretical concepts, presented quantitative data, detailed experimental protocols, and provided visual representations of relevant pathways and workflows. It is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this promising class of compounds. The continued integration of computational and experimental approaches will undoubtedly accelerate the development of new indazole-based drugs with improved efficacy and safety profiles.

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